![molecular formula C18H22N4O5S2 B030518 (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide CAS No. 406233-34-9](/img/structure/B30518.png)
(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2982772 is an oral small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has been investigated for its potential therapeutic efficacy in treating immune-mediated inflammatory diseases, such as rheumatoid arthritis, ulcerative colitis, and psoriasis .
Vorbereitungsmethoden
The synthesis of GSK2982772 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .
Analyse Chemischer Reaktionen
GSK2982772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GSK2982772 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a tool to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: GSK2982772 is used to investigate the role of RIPK1 in cell death and inflammation, providing insights into the molecular mechanisms underlying these processes.
Medicine: Clinical trials have been conducted to evaluate the efficacy of GSK2982772 in treating diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis.
Industry: GSK2982772 is being explored for its potential use in developing new therapeutic agents for immune-mediated inflammatory diseases
Wirkmechanismus
GSK2982772 exerts its effects by inhibiting receptor-interacting protein kinase 1 (RIPK1), a key mediator of inflammation and cell death. RIPK1 plays a crucial role in regulating the pathways involved in programmed cell death (necroptosis) and the production of proinflammatory cytokines. By inhibiting RIPK1, GSK2982772 can reduce inflammation and prevent cell death, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Vergleich Mit ähnlichen Verbindungen
GSK2982772 is unique in its specific inhibition of RIPK1. Similar compounds include other RIPK1 inhibitors, such as:
Necrostatin-1: Another RIPK1 inhibitor that has been studied for its potential therapeutic applications.
GSK3145095: A compound with similar inhibitory effects on RIPK1.
DNL104: A RIPK1 inhibitor being investigated for its potential use in treating neuroinflammatory diseases. Compared to these compounds, GSK2982772 has shown promising results in clinical trials and has a well-characterized safety profile
Eigenschaften
IUPAC Name |
(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXMAOXQKJWCR-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)
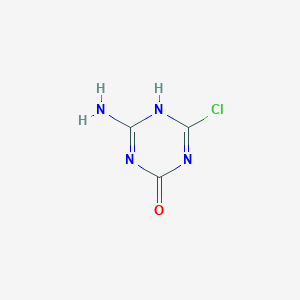
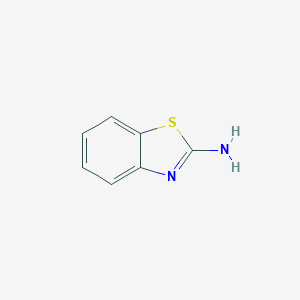
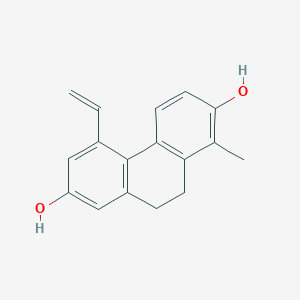
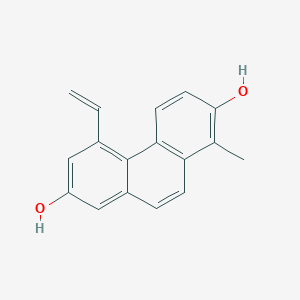
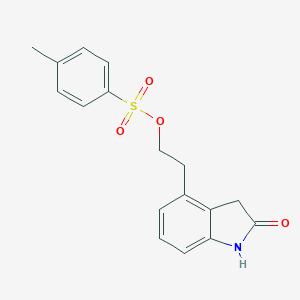
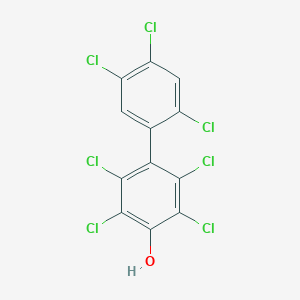
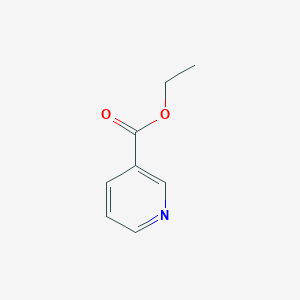
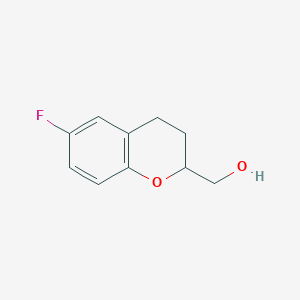
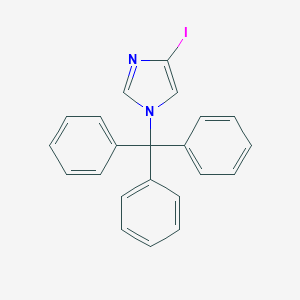
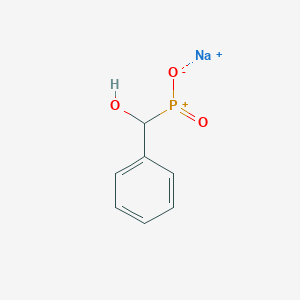
![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)